![molecular formula C14H17NO3 B012450 Ethyl 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate CAS No. 106944-52-9](/img/structure/B12450.png)
Ethyl 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
Overview
Description
Ethyl 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate (ETQC) is an organic compound that is widely used in the scientific research community. It is a derivative of tetrahydroquinoline, a heterocyclic aromatic compound with a wide range of applications. ETQC is used in a variety of applications, including as a reagent in organic synthesis, as a fluorescent dye, and as a chemical probe for studying the structure and function of proteins. In addition, ETQC has been used to study the mechanism of action of certain drugs and to explore new drug targets.
Scientific Research Applications
Synthesis of Substituted Carboxylic Acids
2-Substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids were synthesized by reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . This synthesis process is significant in the field of organic chemistry .
Quantum-Chemical Calculations
The formation mechanism of these substituted carboxylic acids was proposed on the basis of ab initio quantum-chemical calculations . This application is crucial in understanding the behavior of these compounds at a molecular level .
Multicomponent Reactions
The compound was obtained by a multicomponent reaction of ethyl 2-cyanoacetate, 3,5-difluorobenzaldehyde, and 5,5-dimethylcyclohexane-1,3-dione . Multicomponent reactions are a well-known synthetic approach for facile formation of carbon–carbon bonds .
Green Synthesis
The compound was synthesized in a one-pot three-component combinatorial synthesis, which involves a DBU-catalyzed reaction . This procedure offers a few advantages, including versatility, good yields, facility, and environmentally friendly conditions .
Pharmaceutical Applications
The compound is considered pharmaceutically active . It’s used in the synthesis of various drugs due to its potential anticancer, antidepressant, antimicrobial, and enzyme-inhibitory properties .
Crystal Structure Analysis
The crystal structure of the compound provides valuable information about its physical and chemical properties . This information is crucial in the design and development of new drugs .
properties
IUPAC Name |
ethyl 7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-4-18-13(17)9-5-10-11(15-8-9)6-14(2,3)7-12(10)16/h5,8H,4,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIRHYGGDDMHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CC(CC2=O)(C)C)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544743 | |
Record name | Ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
106944-52-9 | |
Record name | Ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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